1-(6-Methylpyridin-2-yl)prop-2-en-1-one
Overview
Description
1-(6-Methylpyridin-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical and Photophysical Properties : A study reported the synthesis and characterization of photoactive complexes containing 6-methylpyridin-2-yl)benzo[d]-X-azole and investigated their electrochemical behavior and photophysical properties (Gobetto et al., 2006).
Potential in Osteoporosis Treatment : Research identified a compound as a potent and selective antagonist of the alpha(v)beta(3) receptor, with promising in vitro and in vivo profiles for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Pharmacokinetics in Anti-fibrosis Drug Development : A novel ALK5 inhibitor, showing potential as an oral anti-fibrotic drug, was examined for its pharmacokinetics and metabolism, demonstrating significant potential in fibrosis treatment (Kim et al., 2008).
Antiparkinsonian Activity : A study synthesized stereoisomers of a compound with potential antiparkinsonian activity, demonstrating effectiveness in animal models (Ardashov et al., 2011).
Discovery of New Derivatives from Marine Fungi : Research focused on the isolation of new 6-methylpyridinone derivatives from a marine fungus, contributing to the field of natural product chemistry (Chen et al., 2017).
Development of HIV-1-specific Reverse Transcriptase Inhibitors : A series of 2-pyridinone derivatives were developed as potent specific reverse transcriptase inhibitors, offering insights into HIV-1 treatment strategies (Hoffman et al., 1993).
Synthesis and Characterisation of Chemical Compounds : A study reported the unexpected synthesis and characterisation of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, expanding the knowledge of chemical synthesis (Percino et al., 2005).
Novel Ligands in Platinum and Palladium Complexes : Research synthesized complexes containing the ligand 6-(methylpyridin-2-yl)acetate, exploring their structure and reactivity, which could have implications in medicinal chemistry (Ma et al., 2005).
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-9(11)8-6-4-5-7(2)10-8/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJMUGDFEMBBRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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